5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane
Overview
Description
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a heterocyclic ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane typically involves the reaction of thiophene derivatives with boronic acids or boronates under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where thiophene is reacted with oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) . Another approach involves the use of zirconium tetrachloride (ZrCl4) as a catalyst, which can lead to higher yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A related compound with two thiophene rings connected by a single bond.
5,5’-Dimethyl-2,2’-bithiophene: Similar in structure but with two thiophene rings and additional methyl groups.
Thiophene-2-boronic acid: Contains a boronic acid group attached to the thiophene ring.
Uniqueness
Its ability to undergo diverse chemical reactions and form stable complexes with metals sets it apart from other similar compounds .
Properties
IUPAC Name |
5,5-dimethyl-2-thiophen-3-yl-1,3,2-dioxaborinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2S/c1-9(2)6-11-10(12-7-9)8-3-4-13-5-8/h3-5H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZTUXYWQNKVTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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